molecular formula C10H7BrN2O B1440144 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde CAS No. 1174064-66-4

2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B1440144
CAS No.: 1174064-66-4
M. Wt: 251.08 g/mol
InChI Key: SHWJJFKWHUIAFC-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a benzaldehyde core functionalized with a 4-bromo-pyrazole group, making it a versatile building block for the synthesis of more complex molecules . The aldehyde group is highly reactive, allowing for further derivatization via condensation reactions, while the bromo-substituted pyrazole can undergo metal-catalyzed cross-coupling reactions, providing researchers with multiple avenues for molecular diversification . Compounds with this pyrazole-based scaffold are of significant interest in developing pharmacologically active agents. Specifically, pyrazole-benzaldehyde derivatives serve as key precursors in the design and synthesis of potential inhibitors for various biological targets. Recent scientific literature highlights that structurally similar pyrazole-based benzene sulfonamides have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase isoforms (hCA), such as hCAII, hCAIX, and hCAXII . These enzymes are implicated in a range of disorders, including glaucoma, epilepsy, and cancer, positioning this class of compounds as a promising starting point for therapeutic development . Researchers can utilize this aldehyde to create targeted libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Handling and Safety: Please consult the Safety Data Sheet prior to use. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-4-2-1-3-8(10)7-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWJJFKWHUIAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670724
Record name 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174064-66-4
Record name 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-bromo-1H-pyrazole Intermediate

The 4-bromo-1H-pyrazole ring is commonly synthesized via halogenation of pyrazole derivatives or direct cyclization methods involving hydrazines and appropriate precursors.

  • Halogenation Approach: Bromination of pyrazole under controlled conditions using bromine or N-bromosuccinimide (NBS) yields 4-bromo-pyrazole derivatives.
  • Cyclization Approach: Pyrazole rings can be constructed by cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds, followed by selective bromination at the 4-position.

Coupling of 4-bromo-1H-pyrazole to Benzaldehyde

The attachment of the pyrazole moiety to the benzaldehyde ring is typically achieved through nucleophilic substitution or condensation reactions:

  • Nucleophilic Aromatic Substitution (SNAr): Using 2-bromobenzaldehyde or its derivatives, the pyrazole nitrogen can displace a suitable leaving group on the aromatic ring.
  • Metal-Catalyzed Coupling: Palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination facilitate the formation of the C-N bond between the pyrazole and benzaldehyde ring.

Representative Synthetic Route from Literature and Patents

A detailed synthetic methodology is described in patent CN103025696B and CN105461630A, which provide insights into related pyrazole derivatives and their intermediates:

Step Description Conditions Yield / Notes
1 Preparation of 4-bromo-1H-pyrazole Bromination of pyrazole using bromine/NBS under controlled temperature High regioselectivity for 4-position
2 Formation of 2-fluoro-4-bromobenzaldehyde intermediate Metal-halogen exchange with isopropylmagnesium chloride in THF at 0–5°C, followed by formylation with DMF Moderate yield (~38%)
3 Coupling of 4-bromo-pyrazole with benzaldehyde derivative Nucleophilic substitution or Pd-catalyzed coupling in toluene or similar solvents at 0–40°C Efficient coupling, high purity product
4 Purification Crystallization from heptane or methyl alcohol, drying under reduced pressure at ~40°C High purity, suitable for further use

This method emphasizes the importance of controlled temperature (0–5°C) during metal-halogen exchange and formylation steps to achieve good selectivity and yield.

Data Table Summarizing Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Metal-Halogen Exchange + Formylation 2-fluoro-4-bromobenzene, isopropylmagnesium chloride, DMF 0–5°C, THF solvent Good selectivity, moderate yield Requires low temperature control
Bromination of Pyrazole Pyrazole, bromine or NBS Room temp or below, inert atmosphere High regioselectivity Handling of bromine reagents
Pd-Catalyzed Coupling 4-bromo-pyrazole, 2-bromobenzaldehyde, Pd catalyst 0–40°C, toluene or similar Efficient C-N bond formation Requires expensive catalyst
One-Pot Multicomponent Reaction Hydrazines, aldehydes, catalysts Reflux in ethanol or DMF Economical, environmentally friendly Optimization needed for brominated substrates
Copper-Catalyzed Aerobic Cyclization Aldehyde hydrazones, copper catalyst, O2 80°C, DMF or other solvents Mild conditions, good yields Catalyst recycling may be needed

Research Findings and Notes

  • The metal-halogen exchange method combined with formylation is well-documented for preparing brominated benzaldehyde derivatives, which can then be coupled with pyrazoles.
  • The coupling step benefits from palladium catalysis, offering high yields and regioselectivity.
  • One-pot and catalytic aerobic cyclization methods represent greener alternatives with potential for scale-up but require further adaptation for the specific bromopyrazole-benzaldehyde system.
  • Purification by crystallization using solvents like heptane or methyl alcohol ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Substitution: Formation of 2-(4-substituted-1H-pyrazol-1-yl)benzaldehyde derivatives.

    Oxidation: Formation of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid.

    Reduction: Formation of 2-(4-bromo-1H-pyrazol-1-yl)benzyl alcohol.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic functions .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde and Analogues

Compound Name Molecular Formula Substituents on Pyrazole Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₀H₇BrN₂O 4-Bromo Aldehyde 267.08 Precursor for heterocycles
2-(4-Bromo-1H-pyrazol-1-yl)benzoic acid C₁₀H₇BrN₂O₂ 4-Bromo Carboxylic acid 267.08 Metal chelation, drug intermediates
4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde C₁₀H₇BrN₂O 4-Bromo Aldehyde 267.08 Isomeric form; reactivity differences
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate C₆H₇BrN₂O₂ 4-Bromo Ester 219.04 Ester hydrolysis applications
4-Bromo-1-phenyl-1H-pyrazol-3-ol (precursor) C₉H₇BrN₂O 4-Bromo, 3-hydroxy Hydroxy 239.07 Intermediate for methylation

Key Observations:

Functional Group Impact :

  • The aldehyde group in this compound confers electrophilic reactivity, enabling nucleophilic additions (e.g., forming hydrazones or imines) . In contrast, the carboxylic acid derivative (2-(4-bromo-1H-pyrazol-1-yl)benzoic acid) exhibits metal-binding properties due to its acidic proton and carboxylate anion .
  • The methyl ester analogue (Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate) is less reactive but serves as a stable intermediate for hydrolysis to carboxylic acids .

Substituent Effects :

  • Bromine at the 4-position enhances electron-withdrawing effects, stabilizing the pyrazole ring and directing electrophilic substitution to the 5-position. This contrasts with chloro-substituted analogues (e.g., compound 17 in ), where chlorine’s lower electronegativity reduces ring stabilization .
  • Isomeric differences (e.g., 2- vs. 4-position of benzaldehyde substitution) alter steric and electronic profiles, impacting binding affinity in coordination chemistry .

This highlights the aldehyde’s sensitivity to steric hindrance from the pyrazole ring .

Key Findings:

  • Synthetic Efficiency : The target compound is synthesized via straightforward alkylation or methylation of pyrazole precursors, achieving high yields (≥95%) . In contrast, sulfonamide derivatives (e.g., compound 16 ) require multi-step syntheses with moderate yields (79.3%) .
  • Biological Activity : Sulfonamide-containing analogues () exhibit enhanced bioactivity (e.g., enzyme inhibition) due to their polar SO₂NH₂ group, whereas the aldehyde group in this compound is more suited for covalent modifications .

Spectroscopic and Physical Property Differences

  • Melting Points: Brominated pyrazole aldehydes generally exhibit higher melting points (e.g., compound 16 in : 200–201°C) due to strong intermolecular halogen bonding.
  • NMR Shifts : The aldehyde proton in this compound resonates downfield (~10 ppm) compared to ester or carboxylic acid derivatives, which show signals near 3.7 ppm (ester CH₃) or 12–13 ppm (carboxylic acid proton) .

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrazole ring and a benzaldehyde functional group. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and potential therapeutic effects.

Chemical Structure

The chemical formula for this compound can be represented as C9H8BrN2OC_9H_8BrN_2O. The presence of the bromine atom in the pyrazole ring is believed to enhance its biological activity by facilitating interactions with various biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against a range of bacterial and fungal strains. The compound's mechanism of action is thought to involve interference with cellular processes, potentially through enzyme inhibition or disruption of metabolic pathways.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (Zone of Inhibition in mm)Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

Anticancer Activity

The compound has also shown potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis compared to untreated controls.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-720Induction of apoptosis
HeLa25Cell cycle arrest
A54930Inhibition of proliferation

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the pyrazole ring suggests potential interactions with proteins that recognize this heterocyclic structure, leading to alterations in cellular pathways.

Comparative Analysis

When compared to similar compounds, such as other halogenated pyrazole derivatives, this compound demonstrates unique reactivity and biological activity profiles. For instance, while compounds like 3-Bromo-4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde have shown efficacy against specific enzymes related to Leishmania infections, the benzaldehyde derivative exhibits broader antimicrobial and anticancer properties .

Table 3: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundYesYesUnique structure with bromine substitution
3-Bromo-4-(4-bromo-1H-pyrazol-1-yl)benzaldehydeModerateYesTargets specific enzymes
4-Bromo-1H-pyrazole derivativesVariableLimitedLess potent compared to benzaldehyde form

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde?

  • Answer : The synthesis typically involves coupling reactions between brominated pyrazole precursors and benzaldehyde derivatives. For example:

Nucleophilic Substitution : Reacting 4-bromo-1H-pyrazole with 2-chlorobenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) .

Cross-Coupling : Using Suzuki-Miyaura coupling with a palladium catalyst to attach the pyrazole moiety to the benzaldehyde scaffold .

  • Key Considerations : Optimize reaction temperature (e.g., 80–120°C) and catalyst loading to improve regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be observed?

  • Answer :

¹H/¹³C NMR : Look for the aldehyde proton at ~10 ppm and pyrazole ring protons in the 7–8 ppm range. The bromine atom induces deshielding in adjacent carbons .

IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group .

Mass Spectrometry : The molecular ion peak should correspond to the molecular formula C₁₀H₇BrN₂O (MW: 267.08) .

Q. What safety protocols are essential when handling this compound?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • First Aid : Flush eyes with water for 15 minutes upon contact; wash skin with soap and water .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

Advanced Research Questions

Q. How can contradictions between computational and experimental structural data (e.g., NMR shifts) be resolved?

  • Answer :

X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., C–Br bond length ~1.89 Å and pyrazole ring planarity) .

DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate conformers .

  • Case Study : A 2012 study resolved discrepancies in pyrazole derivatives using combined crystallographic and computational methods .

Q. What strategies improve regioselectivity in pyrazole substitution during derivative synthesis?

  • Answer :

Directed Metalation : Use directing groups (e.g., aldehydes) to control bromination sites on the pyrazole ring .

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity by stabilizing transition states .

  • Example : Refluxing with hydrazine hydrate in ethanol yielded 85% regioselective product in a related pyrazoline synthesis .

Q. What mechanistic insights explain the biological activity of derivatives in medicinal chemistry?

  • Answer :

Electrophilic Interactions : The aldehyde group acts as a Michael acceptor, enabling covalent binding to biological thiols .

Halogen Bonding : The bromine atom enhances binding affinity to protein targets (e.g., kinases) via halogen-π interactions .

  • Evidence : Pyrazole-thiazole hybrids exhibited anti-cancer activity due to dual inhibition of tubulin and topoisomerase II .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
Reactant of Route 2
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2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

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